(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring substituted by a 4-methylcyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexylmethanol and pyrrolidine.
Formation of Intermediate: The 4-methylcyclohexylmethanol is converted to 4-methylcyclohexylmethyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic Substitution: The resulting 4-methylcyclohexylmethyl chloride is then reacted with pyrrolidine in the presence of a base such as sodium hydride (NaH) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-2-amine: Similar structure with a different substitution pattern on the pyrrolidine ring.
(3S)-1-[(4-Methylcyclohexyl)methyl]piperidin-3-amine: Similar structure with a piperidine ring instead of a pyrrolidine ring.
(3S)-1-[(4-Methylcyclohexyl)methyl]azetidin-3-amine: Similar structure with an azetidine ring instead of a pyrrolidine ring.
Uniqueness
(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of a 4-methylcyclohexylmethyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(3S)-1-[(4-methylcyclohexyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C12H24N2/c1-10-2-4-11(5-3-10)8-14-7-6-12(13)9-14/h10-12H,2-9,13H2,1H3/t10?,11?,12-/m0/s1 |
InChI Key |
YXQODXHMCVTGMH-MCIGGMRASA-N |
Isomeric SMILES |
CC1CCC(CC1)CN2CC[C@@H](C2)N |
Canonical SMILES |
CC1CCC(CC1)CN2CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.